Chloranolol-d9 - 1795031-39-8

Chloranolol-d9

Catalog Number: EVT-1464786
CAS Number: 1795031-39-8
Molecular Formula: C13H19Cl2NO2
Molecular Weight: 301.255
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

D9-Tetrahydrocannabinol (THC)

  • Compound Description: Δ9-Tetrahydrocannabinol (THC) is the primary psychoactive compound found in cannabis. It exhibits various pharmacological effects, including analgesia, antiemetic properties, and appetite stimulation. [, , , ]
  • Relevance: Although Chloranolol-d9's structure remains unspecified, the "d9" designation implies the presence of nine deuterium atoms. This isotopic labeling approach is commonly employed in studying drug metabolism and pharmacokinetics. [] Notably, D9-THC, a deuterated form of THC, utilizes the same labeling strategy. The shared "d9" notation suggests a possible structural similarity or analogous research application between Chloranolol-d9 and D9-THC.

Cannabidiol (CBD)

  • Compound Description: Cannabidiol (CBD) is a non-psychoactive cannabinoid found in cannabis, known for its potential therapeutic benefits, including anti-inflammatory, anxiolytic, and antipsychotic effects. [, ]
  • Relevance: Similar to THC, CBD is often studied in its deuterated form, D9-CBD. If "Chloranolol" refers to a cannabinoid derivative or a compound investigated in conjunction with cannabinoids, then CBD and its deuterated form become relevant due to their frequent co-occurrence and shared research context with THC. []

Ivacaftor

  • Compound Description: Ivacaftor is a drug used to treat cystic fibrosis, specifically in individuals with certain mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. []
  • Relevance: The research on D9-Ivacaftor highlights the use of deuterium labeling to potentially improve drug properties, such as pharmacokinetics. [] The synthesis of D9-Ivacaftor, similar to the implied structure of Chloranolol-d9, involves incorporating deuterium atoms. This shared approach to isotopic labeling suggests a possible connection in how these compounds might be studied or utilized for research purposes.

Butanol

  • Compound Description: Butanol is a four-carbon alcohol used as a solvent, fuel additive, and chemical intermediate. D9-Butanol is a specific isotopologue where all nine hydrogen atoms are replaced with deuterium. []
  • Relevance: D9-Butanol serves as an effective tracer for hydroxyl radical (OH) exposure in atmospheric chemistry. [] The use of D9-Butanol as a tracer highlights the importance of deuterium labeling in understanding chemical reactions and environmental processes. The shared "d9" designation between D9-Butanol and Chloranolol-d9 suggests that Chloranolol-d9, similar to D9-Butanol, might also be employed as a tracer in specific research areas.

Leucine

  • Compound Description: Leucine is an essential amino acid crucial for protein synthesis and various metabolic functions. D9-Leucine is a deuterium-labeled form used to study muscle protein synthesis rates in humans. []
  • Relevance: The research involving D9-Leucine demonstrates the utility of deuterated compounds in investigating metabolic processes. [] Given the "d9" designation in Chloranolol-d9, it is plausible that this compound might also be employed in metabolic studies or related research fields, leveraging the benefits of deuterium labeling for enhanced analytical sensitivity and tracing metabolic fates.

Mabuterol, Bambuterol, and Cimbuterol

  • Compound Description: Mabuterol, Bambuterol, and Cimbuterol are beta-2 adrenergic receptor agonists used in treating respiratory diseases. Their deuterated forms, D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol, were synthesized for potential therapeutic applications. []
  • Relevance: The synthesis of deuterated forms of these compounds showcases the interest in exploring the impact of deuterium substitution on drug activity and pharmacokinetic properties. [] The presence of "d9" in Chloranolol-d9 might indicate a similar approach, suggesting that researchers are investigating whether deuteration leads to advantageous changes in its biological activity, metabolic stability, or other relevant characteristics.
Overview

Chloranolol-d9 is a deuterated analogue of Chloranolol, which is recognized for its β-adrenergic blocking properties. This compound is primarily utilized in metabolic research and clinical diagnostics due to its stable isotope labeling, enabling researchers to safely study metabolic pathways in vivo. The incorporation of deuterium atoms enhances the compound's stability and allows for precise tracking in various biological and chemical processes.

Source and Classification

Chloranolol-d9 is classified as a β-adrenergic antagonist and is identified by the chemical identifier 1795031-39-8. It is commonly sourced through specialized chemical suppliers and is used extensively in both academic and industrial research settings.

Synthesis Analysis

Methods

The synthesis of Chloranolol-d9 typically involves isotope labeling techniques. A prevalent method is the reaction of deuterium oxide (D2O) with chlorophenol derivatives, which facilitates the introduction of deuterium atoms into the molecular structure. This process is crucial for producing the labeled compound with high purity and yield.

Technical Details

The synthesis can be outlined as follows:

  1. Starting Materials: Chlorophenol and deuterium oxide.
  2. Reagents: Common reagents include catalysts that facilitate the substitution of hydrogen with deuterium.
  3. Conditions: The reaction often requires controlled temperature and pressure to optimize yield.

The resulting product, Chloranolol-d9, can be purified using techniques such as recrystallization or chromatography to achieve the desired isotopic labeling and purity .

Molecular Structure Analysis

Structure

The molecular structure of Chloranolol-d9 features a piperazine core, which is substituted with chlorophenol groups. The presence of deuterium atoms in place of hydrogen alters the molecular mass and can affect the compound's reactivity.

Data

  • InChI Key: XYCMOTOFHFTUIU-GQALSZNTSA-N
  • Canonical SMILES: CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O
  • Isomeric SMILES: [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=C(C=CC(=C1)Cl)Cl)O

These structural representations provide insight into the compound's chemical behavior and potential interactions.

Chemical Reactions Analysis

Chloranolol-d9 participates in various chemical reactions, typical of its class:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidized derivatives.
  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride results in reduced forms of the compound.
  • Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions or amines.

These reactions are facilitated by organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, depending on the specific conditions required for each reaction type .

Mechanism of Action

Chloranolol-d9 functions primarily by binding to β-adrenergic receptors, inhibiting the action of endogenous catecholamines such as adrenaline and noradrenaline. This mechanism leads to a decrease in heart rate and blood pressure, making it beneficial as an antiarrhythmic agent. The primary molecular targets are β1 and β2 adrenergic receptors, which are integral components of the G protein-coupled receptor family .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The incorporation of deuterium increases the molecular weight compared to its non-deuterated counterpart.
  • Appearance: Typically presented as a white crystalline solid.

Chemical Properties

Chloranolol-d9 exhibits stability under standard laboratory conditions but may undergo specific reactions under extreme conditions (e.g., high temperatures or reactive environments). Its solubility profile varies based on solvent polarity, making it versatile for various analytical applications .

Applications

Chloranolol-d9 has several significant applications across different fields:

  • Chemistry: Serves as a reference standard for qualitative and quantitative analysis.
  • Biology: Used extensively in metabolic research to elucidate metabolic pathways and enzyme kinetics.
  • Medicine: Applied in clinical diagnostics for imaging purposes, diagnosis, and newborn screening.
  • Industry: Functions as an environmental pollutant standard for detecting contaminants in air, water, soil, sediment, and food samples .
Introduction to Chloranolol-d9

Chemical Identity and Structural Characteristics

Molecular Formula and Isotopic Labeling (Deuterium-d9 Substitution)

Chloranolol-d9 has the molecular formula C₁₆H₁₆D₉ClN₂O₃, indicating replacement of nine protium (¹H) atoms with deuterium (²H). The deuteration typically targets positions vulnerable to oxidative metabolism—especially sites adjacent to nitrogen atoms or on aromatic rings, where cytochrome P450 (CYP) enzymes commonly act. Key structural and physicochemical properties are compared with non-deuterated chloranolol below:

Table 1: Structural and Physicochemical Properties of Chloranolol vs. Chloranolol-d9

PropertyChloranololChloranolol-d9Significance of Change
Molecular FormulaC₁₆H₂₅ClN₂O₃C₁₆H₁₆D₉ClN₂O₃Isotopic labeling for tracking/metabolic studies
Bond Length (C-H vs C-D)1.1198 Å (C-H)~1.118 Å (C-D)Shorter bond length enhances bond strength [3]
Bond Dissociation Energy3.47 eV (C-H)3.52 eV (C-D)Higher energy required to cleave C-D bonds
Lipophilicity (LogP)~2.78~2.54Slight reduction may affect membrane permeability [3]

The C-D bond exhibits a reduced vibrational frequency and higher activation energy for cleavage compared to C-H, theoretically decreasing metabolic turnover rates by 2–10 fold (DKIE = kH/kD ≈ 2–7). This is particularly impactful for pathways involving rate-limiting C-H bond breakage, such as hydroxylation or N-dealkylation [1] [3] [4].

Stereochemical Configuration and Isomerism

Chloranolol contains a chiral center at the alcohol-bearing carbon. The pharmacologically active enantiomer is typically the (S)-isomer, which exhibits higher affinity for β-adrenergic receptors. Deuterium substitution at non-chiral centers (e.g., -CH₃ → -CD₃) does not alter the core stereochemistry. However, deuteration adjacent to stereogenic centers may subtly influence the conformational equilibrium or enzyme-binding kinetics due to altered hyperconjugation effects or van der Waals interactions. No diastereomers are introduced by deuteration unless chiral deuterium labeling (e.g., -CHDT-) is performed, which is not the case for Chloranolol-d9 [3] [5].

Historical Development and Nomenclature

Chloranolol-d9 emerged in the 2010s as part of a wave of deuterated compounds exploring the "deuterium switch" strategy—a term analogous to "chiral switch" in drug repurposing. This approach gained momentum after the 2017 FDA approval of deutetrabenazine, the first deuterated drug. While chloranolol itself never reached widespread clinical use, its deuterated analogue was synthesized to probe metabolic vulnerabilities in β-blockers [1] [5].

Nomenclature:

  • IUPAC Name: Not publicly specified; inferred as 1-(9-Deuterio-3-chloro-1,1-dimethyl-9H-fluoren-9-yl)-2-((propan-2-yl-d₇)amino)ethanol (deuterium positions may vary).
  • Common Designations: Chloranolol-d9; [²H₉]-Chloranolol.
  • CAS Registry: Not publicly available.

Unlike therapeutic deuterated drugs (e.g., deucravacitinib), Chloranolol-d9 is primarily a research compound, used in mechanistic studies rather than clinical development [5].

Role of Deuterium in Pharmacological Research

Deuterium incorporation serves multiple strategic purposes in drug research, illustrated by Chloranolol-d9:

Metabolic Stability and Kinetic Isotope Effects (KIEs)

Deuteration aims to attenuate oxidative metabolism by CYP450 enzymes. For Chloranolol-d9, deuteration at metabolically labile sites (e.g., benzylic positions) reduces the rate of carbonyl reduction or hydroxylation, prolonging half-life (t½) and exposure. The DKIE magnitude depends on:

  • Primary KIEs (kH/kD > 1): When C-H cleavage is rate-limiting.
  • Metabolic Shunting: If deuteration blocks a dominant pathway, metabolism may shift to alternate routes, potentially altering metabolite profiles [1] [4].

Table 2: Research Applications of Deuterium in Compounds Like Chloranolol-d9

ApplicationMechanismExample from Chloranolol-d9 Context
Metabolic Pathway MappingTracking deuterium retention/loss via MSDifferentiating parent vs. metabolite signals
Receptor Binding StudiesComparing affinity of H- vs. D-analoguesAssessing if deuteration alters β-blockade IC₅₀
Isotope Effect QuantitationMeasuring kH/kD in vitroLiver microsomal assays to calculate DKIE
Toxicology ProfilingReducing toxic metabolite formationMitigating reactive quinone intermediates

Analytical Applications

Deuterated analogues like Chloranolol-d9 are indispensable as internal standards in mass spectrometry:

  • LC-MS/MS Quantitation: Co-elution with non-deuterated chloranolol enables precise quantification in biological matrices via isotope dilution.
  • Deuterium Retention Tracking: Loss of deuterium in metabolites indicates specific metabolic transformations (e.g., oxidation at deuterated sites) [2] [5].

Stereoselective Metabolism

Deuteration may influence enzymatic stereopreference. For instance, if chloranolol undergoes enantioselective oxidation, deuteration could amplify or diminish this bias by altering the transition-state geometry for metabolism [3].

Compounds Mentioned in Article

Properties

CAS Number

1795031-39-8

Product Name

Chloranolol-d9

IUPAC Name

1-(2,5-dichlorophenoxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol

Molecular Formula

C13H19Cl2NO2

Molecular Weight

301.255

InChI

InChI=1S/C13H19Cl2NO2/c1-13(2,3)16-7-10(17)8-18-12-6-9(14)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3/i1D3,2D3,3D3

InChI Key

XYCMOTOFHFTUIU-GQALSZNTSA-N

SMILES

CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)Cl)O

Synonyms

1-(2,5-Dichlorophenoxy)-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; 1-tert-(Butyl-d9)amino-3-(2,5-dichlorophenoxy)-2-propanol; Cloranolol-d9; Tobanum-d9;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.